GW280264X is a potent, small-molecule inhibitor of A Disintegrin And Metalloproteinase (ADAM) proteases, primarily targeting ADAM10 and ADAM17. [, , ] These enzymes play crucial roles in various biological processes, including cell signaling, adhesion, migration, and inflammation, by cleaving membrane-bound proteins (ectodomain shedding). [, , , , , , , ] While GW280264X effectively inhibits both ADAM10 and ADAM17, studies indicate it exhibits slightly higher potency toward ADAM17. [, ] This selectivity makes GW280264X a valuable tool in dissecting the individual contributions of these proteases in various cellular processes and disease models.
GW280264X is a synthetic compound known primarily for its role as an inhibitor of disintegrin and metalloproteinases, specifically targeting ADAM10 and ADAM17. These enzymes are crucial in various physiological processes, including cell signaling, adhesion, and apoptosis. GW280264X has been studied for its potential therapeutic applications, particularly in cancer and inflammatory diseases, due to its ability to modulate the activity of these metalloproteinases.
The compound GW280264X was developed as part of research efforts to understand and manipulate the activity of metalloproteinases. It has been referenced in several scientific studies that explore its inhibitory effects on ADAM10 and ADAM17, highlighting its significance in cellular processes such as cytokine release and cell surface receptor modulation .
GW280264X is classified as a metalloproteinase inhibitor, specifically targeting the ADAM family of enzymes. Its chemical classification falls under small organic molecules designed to interfere with enzyme activity, making it a valuable tool in biochemical research and potential therapeutic interventions.
The synthesis of GW280264X involves standard organic chemistry techniques typically used for creating hydroxamate-based compounds. While specific synthetic routes for GW280264X are not extensively detailed in the literature, related compounds often utilize methods such as:
The synthesis typically requires careful control of reaction conditions (temperature, pH) and purification steps (chromatography) to isolate the final product with high purity. The structure-activity relationship studies suggest that modifications in the hydroxamate moiety can significantly influence the inhibitory potency against ADAM10 and ADAM17 .
The molecular structure of GW280264X features a hydroxamate functional group, which is essential for its interaction with metalloproteinases. The specific arrangement of atoms allows for effective binding to the active sites of these enzymes.
GW280264X primarily functions through competitive inhibition of ADAM10 and ADAM17. This inhibition prevents the cleavage of various substrates, including membrane-bound proteins involved in cell signaling.
In vitro studies have demonstrated that GW280264X effectively reduces the release of soluble factors such as Fas ligand and interleukin receptors by inhibiting the shedding process mediated by ADAM10 and ADAM17 . The compound's action can be quantified using assays that measure substrate cleavage before and after treatment with GW280264X.
GW280264X exerts its effects by binding to the active sites of ADAM10 and ADAM17, preventing these enzymes from cleaving their substrates. This blockade leads to altered cellular responses, such as reduced apoptosis in certain immune cells.
Studies have shown that treatment with GW280264X stabilizes membrane-bound forms of various proteins, thereby enhancing their functional presence on cell surfaces. For instance, increased levels of Fas ligand on T cells have been observed following treatment with this compound .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis.
GW280264X has significant implications in various fields:
GW280264X is a potent, selective dual inhibitor of ADAM10 (a disintegrin and metalloproteinase 10) and ADAM17 (tumor necrosis factor-α-converting enzyme, TACE). It exhibits nanomolar inhibitory potency, with IC₅₀ values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17 [1] [6]. This high affinity stems from its zinc-chelating hydroxamate group, which binds the catalytic zinc ion within the protease active site. The compound demonstrates >100-fold selectivity for ADAM10/17 over other metalloproteinases (e.g., MMP-1, -2, -9), attributed to its optimized interactions with the S1' and S3' subsites of ADAM10/17 [6] [10]. Kinetic studies reveal non-competitive inhibition against natural substrates (e.g., TNF-α, CX3CL1), indicating binding to an allosteric site or induction of conformational changes that impede substrate processing [9].
Table 1: Inhibitory Profile of GW280264X
Target | IC₅₀ (nM) | Selectivity vs. MMPs |
---|---|---|
ADAM17 | 8.0 | >100-fold |
ADAM10 | 11.5 | >100-fold |
MMP-1 | >1,000 | - |
MMP-9 | >1,000 | - |
Inhibition of ADAM10/17 by GW280264X disrupts ectodomain shedding of transmembrane proteins, altering key signaling pathways:
The molecular structure of GW280264X (C₂₈H₄₁N₅O₆S, MW 575.73) enables precise interactions with ADAM10/17 catalytic domains [1] [6]:
GW280264X exhibits distinct kinetic behaviors against ADAM10 and ADAM17:
Table 2: Functional Consequences of ADAM10/17 Inhibition by GW280264X
Biological Process | Substrate Affected | Functional Outcome |
---|---|---|
Glioblastoma Immunity | ULBP2 | ↑ NK cell cytotoxicity |
Spinal Cord Injury | Undefined | ↑ Functional recovery |
Acute Lung Injury | CX3CL1, JAM-A | ↓ Leukocyte recruitment, ↓ edema |
TLR Signaling (Monocytes) | Tim-3 | ↑ IL-12 secretion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7